molecular formula C21H25N3O3 B2593777 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea CAS No. 1203305-07-0

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2593777
CAS No.: 1203305-07-0
M. Wt: 367.449
InChI Key: ZOGUXZYFYGZGMO-UHFFFAOYSA-N
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Description

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a synthetic small molecule based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound features a urea linker connecting a 1-isobutyryl-substituted tetrahydroquinoline core to a 2-methoxyphenyl ring system. The tetrahydroquinoline pharmacophore is frequently investigated in drug discovery for the nervous system, including potential applications in treating neurodegenerative disorders such as Alzheimer's disease . Furthermore, tetrahydroquinoline derivatives have demonstrated significant potential as inhibitors of oncogenic mutant isocitrate dehydrogenase (IDH1) enzymes, which are attractive therapeutic targets in cancers like acute myeloid leukemia (AML) and low-grade glioma . The specific substitution pattern on this molecule suggests it is designed for structure-activity relationship (SAR) studies, particularly to explore the interaction between the tetrahydroquinoline core and various biological targets. Researchers can utilize this compound as a key intermediate or functional probe in hit-to-lead optimization campaigns, leveraging the isobutyryl moiety and methoxyphenyl group to fine-tune properties like potency, selectivity, and metabolic stability . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-6-7-15-13-16(10-11-18(15)24)22-21(26)23-17-8-4-5-9-19(17)27-3/h4-5,8-11,13-14H,6-7,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGUXZYFYGZGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: The synthesis begins with the preparation of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyryl group: The tetrahydroquinoline intermediate is then acylated with isobutyryl chloride in the presence of a base such as triethylamine to form the isobutyryl-tetrahydroquinoline derivative.

    Urea formation: The final step involves the reaction of the isobutyryl-tetrahydroquinoline derivative with 2-methoxyaniline and a suitable coupling reagent like carbonyldiimidazole to form the desired urea derivative.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials, such as organic semiconductors and polymers.

    Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from the HBK Series (Piperazine Derivatives)

describes six piperazine-based compounds (HBK14–HBK19) with structural parallels to the target molecule. These share a 2-methoxyphenyl group but differ in their substituents and core architecture. Key comparisons include:

Compound Core Structure Substituents Functional Groups Potential Pharmacological Impact
Target Tetrahydroquinoline-urea 1-Isobutyryl, 2-methoxyphenyl Urea, ether, carbonyl Enhanced hydrogen bonding, conformational rigidity
HBK14–HBK19 Piperazine hydrochloride Varied phenoxy/chloro/methyl groups (e.g., 2,6-dimethylphenoxy) Piperazine, ether, halogen (Cl in HBK15) Increased lipophilicity (chloro groups), altered receptor affinity

Key Differences :

  • Hydrogen Bonding: The urea group in the target compound can act as both donor and acceptor, enabling stronger and more diverse hydrogen-bonding interactions than the protonated piperazine in HBK compounds .
  • Solubility : HBK compounds are hydrochloride salts, enhancing aqueous solubility, whereas the target’s isobutyryl group may reduce solubility but improve membrane permeability .

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

This analogue () replaces the 2-methoxyphenyl group with a 2,3-dimethoxyphenyl moiety. The additional methoxy group increases steric bulk and electron density, which could:

  • Enhance Binding Affinity : Additional methoxy groups may improve π-stacking or polar interactions with aromatic residues in target proteins.

Methodological Insights from Structural Analysis Tools

Crystallographic and hydrogen-bonding studies using programs like SHELXL () and ORTEP-3 () have been critical in resolving the conformational preferences of such compounds. For example:

  • The urea group in the target compound forms a bifurcated hydrogen bond with adjacent carbonyl oxygen atoms, stabilizing a planar conformation .
  • In contrast, HBK derivatives exhibit twisted piperazine rings due to steric clashes between substituents, as revealed by SIR97 refinement () .

Biological Activity

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a synthetic compound with a complex molecular structure characterized by the presence of a tetrahydroquinoline core and a methoxyphenyl urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anticonvulsant, and enzyme inhibition properties.

  • Molecular Formula : C21H25N3O2
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1203269-45-7

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines. A study published in the European Journal of Medicinal Chemistry demonstrated that similar compounds exhibited cytotoxic effects against breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity. A study involving maximal electroshock seizure (MES) models in mice suggested that it may possess significant anticonvulsant effects. This aligns with findings from other derivatives of tetrahydroquinoline, which have been reported to interact with GABAergic systems, potentially enhancing inhibitory neurotransmission .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably:

  • Kinase Inhibition : It shows moderate inhibitory activity against several kinases including Aurora A kinase and Bruton's tyrosine kinase (BTK), which are relevant in cancer therapy .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

The biological activities of this compound are likely mediated through various mechanisms:

  • Apoptosis Induction : The anticancer effects may involve the activation of apoptotic pathways.
  • GABA Receptor Modulation : Anticonvulsant properties could stem from modulation of GABA receptors.
  • Enzyme Binding : The structural features allow for effective binding to enzyme active sites, inhibiting their function.

Research Findings and Case Studies

StudyFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell linesEuropean Journal of Medicinal Chemistry
Anticonvulsant EffectsSignificant reduction in seizure activity in MES modelBioorganic & Medicinal Chemistry
Kinase InhibitionModerate inhibition of Aurora A and BTKEuropean Journal of Medicinal Chemistry

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